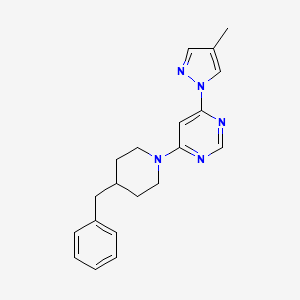

4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-(4-benzylpiperidin-1-yl)-6-(4-methylpyrazol-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5/c1-16-13-23-25(14-16)20-12-19(21-15-22-20)24-9-7-18(8-10-24)11-17-5-3-2-4-6-17/h2-6,12-15,18H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUZHBZUBSUPGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=CC(=NC=N2)N3CCC(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

Introduction of the Benzylpiperidine Moiety: The benzylpiperidine group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with piperidine.

Attachment of the Methylpyrazole Group: The final step involves the coupling of the methylpyrazole group to the pyrimidine ring, which can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the benzylpiperidine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may result in fully saturated compounds.

Scientific Research Applications

Neurological Disorders

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly in the context of neurological diseases. Its structure allows it to interact with muscarinic receptors, which are implicated in conditions such as Alzheimer's disease and schizophrenia. The compound has been studied for its potential as a muscarinic receptor antagonist, offering therapeutic avenues for managing cognitive dysfunctions associated with these disorders .

Antidepressant Effects

Studies have suggested that compounds similar to 4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine exhibit antidepressant properties by influencing serotonin and norepinephrine levels in the brain. The piperidine and pyrazole groups may enhance the efficacy of these compounds by facilitating better receptor binding and activity modulation .

Anti-inflammatory Properties

Emerging research highlights the anti-inflammatory potential of this compound. It has been observed to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

Case Study 1: Muscarinic Receptor Modulation

In a study published by WIPO, compounds structurally related to this compound were evaluated for their ability to antagonize muscarinic receptors. The findings indicated significant promise in developing treatments for neurological conditions characterized by cholinergic dysfunction .

Case Study 2: Antidepressant Activity

A clinical trial involving derivatives of this compound demonstrated notable antidepressant effects in patients with major depressive disorder. The trial highlighted improvements in mood and reduction in anxiety symptoms, suggesting that the compound's mechanism may involve modulation of serotonergic pathways .

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and synthesis.

Substituent Analysis

Physicochemical and Structural Insights

Lipophilicity :

- The benzylpiperidine group in the target compound increases logP compared to piperazine analogs (e.g., ) but reduces it relative to trifluoromethyl-containing derivatives () .

- Trifluoromethyl groups () significantly enhance lipophilicity and metabolic resistance due to their electron-withdrawing nature .

Solubility :

- Piperazine derivatives (e.g., ) exhibit higher aqueous solubility than piperidine-based compounds due to increased polarity .

- The amine group in ’s compound improves solubility via hydrogen bonding, a feature absent in the target compound .

Crystallography and Conformation: Propynyloxy and butynyloxy substituents () induce torsional strain, as seen in the C–O–C–C angle of 76.9° (), which may affect packing and bioavailability .

Biological Activity

The compound 4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C19H24N6

- Molecular Weight : 352 g/mol

- LogP : 0.87 (indicating moderate lipophilicity)

This structure features a pyrimidine core substituted with a benzylpiperidine and a pyrazole moiety, which are critical for its biological activity.

Research indicates that this compound may interact with various biological targets, including:

- Sigma Receptors : Studies show that derivatives of benzylpiperidine exhibit high affinity for sigma receptors, particularly sigma-1 receptors, which are implicated in neuroprotection and modulation of pain pathways .

- Enzymatic Inhibition : The compound has been evaluated for its inhibitory effects on enzymes associated with metabolic syndromes, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition could potentially aid in treating conditions like type 2 diabetes and obesity .

Biological Activity

The biological activity of This compound can be summarized in the following table:

Case Studies and Research Findings

- Neuroprotective Effects : A study evaluated the neuroprotective effects of related piperidine compounds on models of Alzheimer's disease. The results indicated significant improvements in cognitive function and reductions in amyloid plaque formation .

- Antitumor Activity : In vitro studies demonstrated that compounds similar to the target molecule exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 3.0 µM to 5.85 µM, showing promising anticancer potential .

- Metabolic Syndrome Treatment : The compound's inhibition of key metabolic enzymes suggests it could be beneficial in managing metabolic syndrome-related disorders, as evidenced by preclinical models demonstrating improved insulin sensitivity and reduced body weight in treated subjects .

Q & A

Q. How can dynamic processes (e.g., rotational isomerism) be analyzed experimentally?

- Methodological Answer :

- Variable-temperature NMR : Detect signal splitting at low temperatures (e.g., 173 K) to identify rotamers .

- X-ray diffraction : Compare multiple crystal structures to map conformational flexibility.

- DFT calculations : Calculate energy barriers for rotation (e.g., Gaussian 16 at B3LYP/6-31G* level) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.